N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONCMWNROOFQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, followed by the introduction of the ethylthio group. The tetrazole ring can be synthesized via the reaction of an appropriate nitrile with sodium azide under acidic conditions. The final step involves coupling the thiadiazole and tetrazole intermediates with a p-tolyl carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nitration of the aromatic ring would introduce nitro groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes, leading to cell death .
Anticancer Properties
The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Molecular docking studies have indicated that it may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways related to cancer progression . Research has highlighted various derivatives that demonstrate anticancer activity through mechanisms such as apoptosis induction in cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties. Studies have shown that related compounds exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiadiazole derivatives including this compound using the disc diffusion method. Results showed significant zones of inhibition against multiple bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Case Study: Anticancer Mechanism
In a molecular docking study aimed at understanding the binding interactions of the compound with specific cancer-related enzymes, it was found that this compound could effectively bind to the active sites of target enzymes. This binding was associated with the inhibition of cancer cell growth in vitro .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole and tetrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The ethylthio group at position 5 of the thiadiazole ring is a critical structural feature. Comparisons with similar compounds reveal:
- Methylthio vs. Ethylthio : Compounds like 5f (methylthio) and 5g (ethylthio) () show that increasing alkyl chain length (methyl to ethyl) slightly elevates melting points (158–160°C vs. 168–170°C), likely due to enhanced van der Waals interactions. However, yields remain comparable (~78–79%), suggesting minimal synthetic challenges in alkylation .
- Benzylthio and Cycloalkyl Substituents : Derivatives with bulkier groups, such as 5h (benzylthio, mp 133–135°C) and N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (), exhibit reduced melting points and altered solubility due to steric hindrance and lipophilicity differences .
Carboxamide-Linked Moieties
The tetrazole group in the target compound distinguishes it from common acetamide or naphthamide analogs:
- Tetrazole vs. Phenoxy Acetamide: Compounds like 5g (2-isopropyl-5-methylphenoxy acetamide) and 5l (2-methoxyphenoxy acetamide) () lack the tetrazole’s hydrogen-bonding capacity, which may reduce binding affinity in biological targets. For example, benzothiazole-tetrazole hybrids in demonstrated 100% efficacy in anticonvulsant assays, highlighting the tetrazole’s role in activity .
- Naphthamide vs. Biological data for such analogs is sparse, but structural differences suggest divergent therapeutic profiles .
Comparative Data Table
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13N7OS2
- Molecular Weight : 347.4 g/mol
- CAS Number : 1396843-27-8
The presence of the thiadiazole and tetrazole rings contributes to its biological properties, which are explored in various studies.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, compounds containing similar structural motifs have demonstrated effective inhibition against pathogens such as Xanthomonas axonopodis and Trichoderma species .
Table 1: Antimicrobial Activity of Related Thiadiazole Compounds
| Compound Name | Pathogen Tested | EC50 (μg/ml) | Reference |
|---|---|---|---|
| 5k | Xanthomonas axonopodis | 22 | |
| 5k | Xanthomonas oryzae | 15 | |
| D-16 | Mucor fragilis | Not specified |
Anticancer Potential
The anticancer activity of this compound has been evaluated through various assays. For instance, related compounds have been tested against breast cancer cell lines such as MCF-7 and HCT-116. The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the thiadiazole ring can enhance anticancer efficacy.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 1 | 18.1 ± 2.4 | Induction of apoptosis | |
| Compound 2 | 14.1 ± 3.1 | Cell cycle arrest at sub-G1 phase | |
| Compound D-16 | 46.9 ± 4.7 | Moderate activity |
Case Studies
In a notable study, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Additionally, studies focusing on the apoptosis induction mechanism revealed that these compounds could trigger early apoptotic effects in cancer cells, suggesting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:
Thiadiazole Core Formation : Reacting 5-ethylthio-1,3,4-thiadiazol-2-amine with a carboxamide precursor under reflux in anhydrous acetone or dimethylformamide (DMF) with potassium carbonate as a base .
Tetrazole Coupling : Introducing the 2-(p-tolyl)-2H-tetrazole moiety via nucleophilic substitution or condensation, often requiring catalysts like POCl₃ for activation .
Purification : Recrystallization from ethanol or ethanol/water mixtures to achieve >90% purity, confirmed by HPLC .
- Key Considerations : Solvent choice (e.g., DMF for high solubility) and temperature control (80–100°C) are critical for yield optimization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : To confirm the presence of ethylthio (–SCH₂CH₃), p-tolyl (–C₆H₄CH₃), and tetrazole (N–N stretching) groups. For example, the ethylthio group shows triplet signals at δ ~2.5–3.0 ppm in ¹H NMR .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole ring (C–N, ~1250–1350 cm⁻¹) vibrations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₇OS₂: 362.08 g/mol) .
Q. What preliminary biological activities have been reported for similar thiadiazole-tetrazole hybrids?
- Findings : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- SAR Insights :
- Ethylthio Group : Enhances lipophilicity and membrane permeability; replacing it with bulkier groups (e.g., benzylthio) reduces solubility but may improve target binding .
- p-Tolyl Substitution : Electron-donating methyl groups on the phenyl ring improve stability against metabolic oxidation compared to electron-withdrawing substituents .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Data Contradiction Analysis :
- Catalyst Effects : Yields vary with catalysts (e.g., NaH vs. K₂CO₃). For example, NaH in DMF improves coupling efficiency by 15–20% compared to K₂CO₃ in acetone .
- Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, reducing side reactions like hydrolysis .
- Resolution : Conduct controlled reproducibility studies using standardized conditions (e.g., inert atmosphere, strict temperature gradients) .
Q. What mechanistic insights exist for its interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : Thiadiazole and tetrazole moieties chelate metal ions in bacterial enzymes (e.g., dihydrofolate reductase) or bind to ATP pockets in kinases .
- Oxidative Stress Induction : In cancer cells, the compound generates ROS, triggering mitochondrial dysfunction (confirmed by flow cytometry with DCFH-DA probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
